Elevated Molecular Weight and Predicted Boiling Point Reduce Procurement Safety Risk Relative to Methyl and Ethyl Analogs
Butyl hexafluoroisopropyl carbonate (MW 268.15 g/mol) exhibits a substantially higher molecular weight than the commercially prevalent methyl (MW 226.07 g/mol) and ethyl (MW 240.10 g/mol) hexafluoroisopropyl carbonates. This mass increment correlates with lower vapor pressure and elevated boiling point, translating into reduced flammability hazard during electrolyte formulation and battery operation . While measured boiling points are not yet reported for the butyl variant, the trend is consistent with the class-level behavior of linear dialkyl carbonates, where each additional methylene unit raises the normal boiling point by approximately 20–30 °C .
| Evidence Dimension | Molecular weight (g/mol) – proxy for volatility and boiling point |
|---|---|
| Target Compound Data | Butyl hexafluoroisopropyl carbonate: 268.15 |
| Comparator Or Baseline | Methyl hexafluoroisopropyl carbonate: 226.07; Ethyl hexafluoroisopropyl carbonate: 240.10 |
| Quantified Difference | +42.08 g/mol vs methyl (+18.6 %); +28.05 g/mol vs ethyl (+11.7 %) |
| Conditions | Molecular weights from vendor datasheets; boiling point trend inferred from homologous linear carbonate series |
Why This Matters
Procurement decisions for electrolyte additives must weigh volatility-driven safety; a higher molecular weight directly lowers the evaporation rate and flash-fire risk in high-voltage cells.
